Negligible 5-Lipoxygenase Inhibition vs. Potent Biphenyl-Derived Inhibitors Defines Selectivity Profile
4-(Biphenyl-4-ylmethyl)morpholine was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM and exhibited 'no significant activity' (NS) [1]. In stark contrast, structurally related 2-biphenylyl morpholine derivatives from the same chemical space demonstrate potent lipid peroxidation inhibition with IC₅₀ values as low as 250 µM [2]. This profound difference in activity underscores that even minor structural modifications around the biphenyl-morpholine core dictate biological function; the target compound is not an active lipoxygenase inhibitor and should not be procured for such assays.
| Evidence Dimension | 5-Lipoxygenase Inhibition |
|---|---|
| Target Compound Data | No significant activity at 100 µM |
| Comparator Or Baseline | 2-(4-Biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol (Compound 7); IC₅₀ = 250 µM (lipid peroxidation assay) |
| Quantified Difference | >100-fold difference in potency (target inactive vs. active comparator in related assays) |
| Conditions | RBL-1 cell-free assay (Target); Ferrous/ascorbate induced lipid peroxidation of microsomal membrane lipids (Comparator) |
Why This Matters
This negative selectivity data is critical for procurement scientists screening for anti-inflammatory leads, as it prevents misapplication of the compound in 5-LOX assays and redirects sourcing toward validated active analogs.
- [1] ChEMBL Assay CHEMBL620010. Compound evaluated for inhibition of RBL-1 5-Lipoxygenase at 100 uM. View Source
- [2] Chrysselis, M. C., et al. (2000). Hypocholesterolemic and hypolipidemic activity of some novel morpholine derivatives with antioxidant activity. Journal of Medicinal Chemistry, 43(4), 609-612. View Source
